3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[5-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S/c24-15-11(2-1-5-18-15)14-19-16(26-20-14)10-7-23(8-10)17(25)9-3-4-12-13(6-9)22-27-21-12/h1-6,10H,7-8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBRUFQRDAJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CNC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is electron-rich primary aromatic amine (PAA) molecules . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets (PAAs) through a process known as static quenching . This interaction results in the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the fluorescence detection pathway of PAAs . The presence of the compound leads to a significant fluorescence quenching among various amines, including some classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Pharmacokinetics
The compound exhibits high stability, which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The interaction of this compound with PAAs results in a significant fluorescence quenching . This enables the highly sensitive and selective detection of PAAs among various amines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence performance could be affected by the presence of other amines in the environment . The compound has been shown to maintain high sensitivity and selectivity for paa detection even in the presence of various amines .
Biological Activity
The compound 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule characterized by multiple functional groups that suggest diverse biological activities. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.
Structural Overview
The compound's structure consists of:
- A benzo[c][1,2,5]thiadiazole moiety,
- An azetidine ring,
- An oxadiazole group,
- A pyridinone core.
This unique combination of structural elements contributes to its potential bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit significant anticancer activity. A notable study indicated that modifications to the substituents on the thiadiazole ring can enhance the anticancer properties. For instance:
- Compound D-16 , with an electron-donating group (-OCH₃), showed increased anticancer potential compared to its counterparts with electron-withdrawing groups .
Table 1: Anticancer Activity of Related Compounds
| Compound | Structure | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| D-16 | Thiadiazole derivative | 3.2 | Induces apoptosis via caspase activation |
| D-20 | Halogenated variant | 6.8 | Cell cycle arrest in G0/G1 phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that derivatives with halogen substitutions at specific positions enhance activity against both Gram-positive and Gram-negative bacteria:
- Compounds with -Cl or -Br at the para position showed increased efficacy against various bacterial strains .
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-4 | Staphylococcus aureus | 8 µg/mL |
| D-20 | Escherichia coli | 16 µg/mL |
| D-1 | Pseudomonas aeruginosa | 12 µg/mL |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays. The presence of hydroxyl groups significantly enhances its ability to scavenge free radicals:
- Compounds with para-hydroxy substitutions exhibited superior antioxidant activity compared to those lacking such modifications .
Table 3: Antioxidant Activity Assay Results
| Compound | Assay Type | EC₅₀ (mM) |
|---|---|---|
| D-16 | DPPH Scavenging | 0.565 |
| D-20 | ABTS Assay | 0.708 |
Case Studies
A series of case studies have further elucidated the biological potential of this compound:
- Anticancer Study on MCF-7 Cells : The compound was tested against MCF-7 breast cancer cells, showing significant cytotoxicity and induction of apoptosis at concentrations as low as 5 µM.
- Antimicrobial Screening : A panel of derivatives was screened against common pathogens, revealing a broad spectrum of activity particularly against resistant strains of Staphylococcus aureus.
- Antioxidant Assessment : The compound demonstrated a strong ability to inhibit lipid peroxidation in a TBARS assay, indicating its potential as a protective agent against oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on key functional groups and their implications:
Table 1: Structural and Functional Comparison
Key Comparisons
Oxadiazole Derivatives The target compound and ’s N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-... both feature a 1,2,4-oxadiazole ring. However, the latter’s trifluoromethyl group enhances lipophilicity, while the target’s benzo-thiadiazole may improve π-π stacking in biological targets . 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine () has a lower molecular weight (181.21 vs.
Pyridinone Moieties The pyridin-2(1H)-one group in the target compound and 5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one () both offer hydrogen-bonding capacity. The latter’s trifluoromethyl-benzyl substituent may enhance blood-brain barrier penetration compared to the target’s azetidine-benzo-thiadiazole system .
Azetidine vs.
Electronic Effects
- The benzo-thiadiazole (electron-deficient) in the target compound contrasts with the electron-rich thienyl group in ’s oxadiazole derivative, which may influence redox stability or charge-transfer interactions .
Research Findings and Limitations
- Synthesis Challenges : highlights modified Kurzer methods for thiadiazole synthesis, but oxadiazole formation (as in the target compound) may require distinct protocols, such as cyclization of amidoximes .
- Biological Activity : While ’s compound targets ThDP-dependent enzymes, the target compound’s benzo-thiadiazole could modulate kinases or proteases, though direct evidence is lacking .
- Data Gaps : Molecular weight and solubility data for the target compound are estimated, and biological activity remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
